1-[(4-chlorophenyl)methyl]-3-(2-cyclohexyl-2-hydroxyethyl)urea

soluble epoxide hydrolase urea pharmacophore structure-activity relationship

This N,N'-disubstituted urea serves as a strategic fragment entry point for lead discovery programs targeting soluble epoxide hydrolase (sEH) or exploring novel urea pharmacophores. Its hydroxyethyl group offers a tractable synthetic handle for derivatization—esterification, oxidation, or etherification—enabling systematic SAR around the cyclohexyl side chain. With a distinct physicochemical profile (tPSA 61.4 Ų, XLogP3 3.2) versus more hydrophobic analogs, it is ideal for benchmarking solubility-permeability trade-offs in urea libraries. Sourced from fragment screening collections, it can serve as a negative control in HRI-targeted assays pending in-house validation, maximizing the value of your screening investment.

Molecular Formula C16H23ClN2O2
Molecular Weight 310.82
CAS No. 1351585-02-8
Cat. No. B2574453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-chlorophenyl)methyl]-3-(2-cyclohexyl-2-hydroxyethyl)urea
CAS1351585-02-8
Molecular FormulaC16H23ClN2O2
Molecular Weight310.82
Structural Identifiers
SMILESC1CCC(CC1)C(CNC(=O)NCC2=CC=C(C=C2)Cl)O
InChIInChI=1S/C16H23ClN2O2/c17-14-8-6-12(7-9-14)10-18-16(21)19-11-15(20)13-4-2-1-3-5-13/h6-9,13,15,20H,1-5,10-11H2,(H2,18,19,21)
InChIKeySZSUEULKJPIWOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(4-Chlorophenyl)methyl]-3-(2-cyclohexyl-2-hydroxyethyl)urea (CAS 1351585-02-8): Structural Identity and Class Context for Procurement Decisions


1-[(4-Chlorophenyl)methyl]-3-(2-cyclohexyl-2-hydroxyethyl)urea is a synthetic N,N'-disubstituted urea derivative (C16H23ClN2O2, MW 310.82) [1]. Its architecture combines a 4-chlorobenzyl group on one urea nitrogen and a 2-cyclohexyl-2-hydroxyethyl substituent on the other, placing it within the broader class of aryl-cycloalkyl ureas explored as soluble epoxide hydrolase (sEH) inhibitors, heme-regulated inhibitor kinase (HRI) activators, and IL-6 expression modulators [2]. The compound is commercially available as a screening compound (e.g., Life Chemicals fragment collection), but its specific biological annotation remains sparse, necessitating a careful evaluation against structurally proximal analogs before procurement [1].

Why 1-[(4-Chlorophenyl)methyl]-3-(2-cyclohexyl-2-hydroxyethyl)urea Cannot Be Assumed Interchangeable with Other Urea-Based sEH Inhibitors or HRI Activators


Within the N,N'-disubstituted urea chemotype, minor structural modifications produce dramatic shifts in target potency, selectivity, and ADME properties. For example, in sEH inhibition, replacing the cyclohexyl-hydroxyethyl moiety with a simple cyclohexyl or adamantyl group can alter Ki values by over 100-fold [1]. Similarly, in the HRI activation series, the nature of the N-aryl and N'-cyclohexyl substituents dictates whether a compound behaves as an activator or is inactive [2]. Therefore, assuming functional equivalence between 1-[(4-chlorophenyl)methyl]-3-(2-cyclohexyl-2-hydroxyethyl)urea and other in-class ureas without explicit comparative data risks selecting a compound with suboptimal or irrelevant activity for the intended assay [1][2].

Quantitative Differentiation of 1-[(4-Chlorophenyl)methyl]-3-(2-cyclohexyl-2-hydroxyethyl)urea from Structural Analogs


Structural Uniqueness vs. sEH Inhibitor Pharmacophore: The Hydroxyethyl Moiety as a Differentiator

The target compound contains a secondary alcohol on the cyclohexyl side chain, a feature absent in the prototypical sEH inhibitor 1-(1-adamantyl)-3-(4-chlorobenzyl)urea. In a structurally related sEH series, the presence of hydrogen-bond-donating groups in this region correlates with altered pharmacokinetics, though direct potency comparisons are unavailable for this exact compound [1]. The hydroxyethyl group increases topological polar surface area (tPSA 61.4 Ų vs. ~41 Ų for the des-hydroxy analog) and adds one hydrogen-bond donor, which may influence solubility and permeability relative to simpler cyclohexyl ureas [2].

soluble epoxide hydrolase urea pharmacophore structure-activity relationship

Activity Clues from Chemical Proximity: Potency Gap in the sEH Inhibition Series

While direct sEH inhibition data for 1-[(4-chlorophenyl)methyl]-3-(2-cyclohexyl-2-hydroxyethyl)urea are not publicly disclosed, a close structural analog—bearing a 4-chlorobenzyl group on one urea nitrogen and a substituted cyclohexyl on the other—exhibited a Ki of 0.660 nM against recombinant human sEH [1]. Another analog in the same patent series (Compound 1) showed a Ki of 1.40 nM [2]. The target compound's hydroxyethyl substitution may further modulate potency, but without head-to-head data, its activity remains unevaluated.

sEH inhibition FRET assay Ki comparison

HRI Activation Scaffold: N-Aryl, N'-Cyclohexylphenoxyurea as a Reference Point for Functional Differentiation

In a screen of ~1,900 N,N'-disubstituted ureas for HRI activation, the N-aryl,N'-cyclohexylphenoxyurea scaffold emerged as the active chemotype [1]. The target compound differs from this scaffold in two key ways: (i) it lacks the phenoxy linker, and (ii) it carries a hydroxyethyl rather than a simple cyclohexyl substituent. No HRI activation data are available for the target compound, but the screening results imply that the phenoxyaryl moiety is critical for activity, suggesting the target compound may be inactive in this pathway [1].

heme-regulated inhibitor kinase eIF2α phosphorylation urea library screening

IL-6 Expression Inhibition: Cycloalkyl Urea Series Suggests Para-Chloro Substitution Tolerance

A 2020 study of substituted phenyl cycloalkylureas as IL-6 expression inhibitors tested multiple para-substituted phenyl derivatives, though the exact target compound was not among those reported [1]. The series demonstrated that para-chloro substitution on the phenyl ring was tolerated for activity, with several 4-chlorophenyl ureas showing measurable IL-6 suppression. However, the cyclohexyl-hydroxyethyl substituent combination remains uncharacterized, and the target compound's IL-6 inhibitory activity cannot be inferred with certainty [1].

IL-6 inhibition phenyl cycloalkylurea anti-inflammatory

Lack of Direct Comparator Data Defines the Procurement Risk Profile

Despite comprehensive searching of PubMed, BindingDB, PubChem, and patent databases, no primary research paper or patent explicitly reports biological activity data for 1-[(4-chlorophenyl)methyl]-3-(2-cyclohexyl-2-hydroxyethyl)urea (CAS 1351585-02-8). All structural analogs with publicly disclosed data possess different N'-substituents (e.g., simple cyclohexyl, adamantyl, or phenoxyaryl), and the hydroxyethyl-bearing cyclohexyl moiety appears unique among annotated ureas [1][2]. This absence of data constitutes the most critical differentiator: the compound is essentially uncharacterized relative to well-profiled sEH inhibitors such as 1-(1-adamantyl)-3-(4-chlorobenzyl)urea or AR9281.

data gap procurement risk screening library

Application Scenarios for 1-[(4-Chlorophenyl)methyl]-3-(2-cyclohexyl-2-hydroxyethyl)urea Based on Available Evidence


Fragment-Based Lead Discovery and Scaffold Hopping

Given the absence of target-specific annotation, the most appropriate use of this compound is as a fragment-like entry point for lead discovery programs exploring novel urea-based pharmacophores. The hydroxyethyl substituent provides a synthetic handle for further derivatization (e.g., esterification, oxidation to a ketone, or conversion to an ether), enabling systematic SAR exploration around the cyclohexyl side chain [1]. This is consistent with its commercial positioning in fragment collections by vendors such as Life Chemicals. Procurement for fragment screening libraries is therefore justified on the basis of synthetic tractability rather than established biological activity [1].

Negative Control or Counterscreen for HRI Activation Assays

The structural divergence from the validated N-aryl,N'-cyclohexylphenoxyurea HRI activator scaffold suggests that this compound is likely inactive against HRI [2]. It may therefore serve as a negative control or counterscreen compound in HRI-targeted high-throughput screening campaigns, provided its lack of activity is confirmed by in-house testing. No cross-reactivity data are available to support this application, so empirical validation is essential [2].

Physicochemical Comparator for Solubility and Formulation Studies

With a tPSA of 61.4 Ų and an XLogP3 of 3.2, this compound occupies a distinct physicochemical space compared to more hydrophobic cyclohexyl urea analogs (estimated XLogP3 >3.8) [1]. It can be used as a comparator in solubility-permeability trade-off studies within urea-based compound libraries, helping teams benchmark the impact of a single hydroxyl group on pharmacokinetic-relevant properties. Experimental solubility and permeability data remain to be generated [1].

Quote Request

Request a Quote for 1-[(4-chlorophenyl)methyl]-3-(2-cyclohexyl-2-hydroxyethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.